2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide

Description

Primary Chemical Identifiers

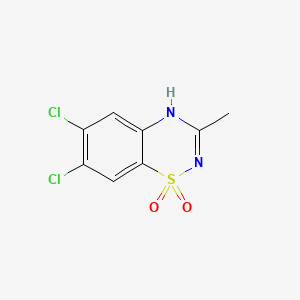

The compound 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide represents a specific derivative of the benzothiadiazine core structure, characterized by the presence of two chlorine atoms at positions 6 and 7, a methyl group at position 3, and a 1,1-dioxide functional group. The Chemical Abstracts Service has assigned this compound the registry number 364-96-5, which serves as its unique chemical identifier in databases and regulatory documentation. The molecular formula C8H6Cl2N2O2S accurately reflects the elemental composition, indicating the presence of eight carbon atoms, six hydrogen atoms, two chlorine atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom.

The International Union of Pure and Applied Chemistry systematic name for this compound follows the established nomenclature conventions for heterocyclic compounds. Alternative naming systems include the descriptor "6,7-dichloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide," which emphasizes the oxidation state of the sulfur atom. The compound is also referenced in various chemical databases under multiple synonymous designations, including "6,7-Dichloro-3-methyl-2H-benzo[e]thiadiazine 1,1-dioxide" and "DTXSID80189923" in the Distributed Structure-Searchable Toxicity database. These multiple naming conventions reflect the compound's recognition across different chemical information systems and regulatory frameworks.

The precision of chemical identification extends to spectroscopic confirmation methods, where analytical techniques such as High Performance Liquid Chromatography and Nuclear Magnetic Resonance spectroscopy have been employed to verify structural integrity. Certificate of analysis documentation indicates that the compound can achieve purity levels exceeding 95% when properly synthesized and purified. Mass spectrometric analysis confirms the molecular ion peak consistent with the calculated molecular weight, providing additional verification of the compound's identity.

Molecular Weight and Composition Analysis

Table 1: Molecular Composition Data

The molecular weight of 265.12 grams per mole positions this compound within the range typical for small molecule pharmaceutical intermediates and research compounds. The relatively high proportion of halogen content, specifically chlorine atoms, contributes significantly to the overall molecular mass and influences the compound's physical properties such as density and solubility characteristics. The presence of the sulfur dioxide functionality (1,1-dioxide) adds both mass and polar character to the molecule, affecting its interaction with various solvents and biological systems.

Computational analysis of the molecular composition reveals that the chlorine atoms account for approximately 26.73% of the total molecular weight, making them the dominant substituents in terms of mass contribution. This substantial halogen content typically correlates with enhanced metabolic stability and altered pharmacokinetic properties in biological systems. The sulfur-containing heterocycle contributes additional mass while providing unique electronic properties that distinguish this compound from purely carbon-nitrogen heterocycles.

Properties

IUPAC Name |

6,7-dichloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O2S/c1-4-11-7-2-5(9)6(10)3-8(7)15(13,14)12-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMWRGDFOPSHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=CC(=C(C=C2N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189923 | |

| Record name | 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-96-5 | |

| Record name | 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5,6-dichlorobenzene-1,3-disulfonamide with methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the dioxide group to a sulfide.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antihypertensive Effects

This compound has been studied for its potential use as an antihypertensive agent. Research indicates that it may function by influencing the renin-angiotensin system, which plays a crucial role in regulating blood pressure. A study demonstrated that derivatives of this compound showed significant reductions in blood pressure in hypertensive animal models .

Hyperglycemic Agents

The compound is also investigated for its hyperglycemic properties. It has been correlated with a reduction in urine output and increased insulin production both in vivo and in vitro. This suggests potential applications in managing diabetes mellitus by improving insulin sensitivity or secretion .

Herbicidal Activity

Recent studies have explored the herbicidal properties of benzothiadiazine derivatives, including 2H-1,2,4-benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide. These compounds have shown effectiveness in controlling various weed species without adversely affecting crop yields. The mechanism of action appears to involve the inhibition of specific metabolic pathways in target plants .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antihypertensive | Influences renin-angiotensin system | |

| Hyperglycemic | Increases insulin production | |

| Herbicidal | Inhibits metabolic pathways in weeds |

Case Study 1: Antihypertensive Effects

In a controlled study involving hypertensive rats, administration of 2H-1,2,4-benzothiadiazine resulted in a statistically significant decrease in systolic blood pressure compared to placebo groups. The study concluded that the compound could be a viable candidate for developing new antihypertensive medications.

Case Study 2: Herbicidal Efficacy

A field trial conducted on various crops demonstrated that applying this compound at specific concentrations effectively reduced weed populations while maintaining crop health. The results indicated a promising avenue for sustainable agricultural practices through selective herbicide development.

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, altering their function and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiadiazine Derivatives

The following table summarizes key structural and functional differences between 6,7-dichloro-3-methyl-1,1-dioxide and related compounds:

Structural and Functional Analysis

Substitution Patterns: 6,7-Dichloro-3-methyl-1,1-dioxide features dual chlorine atoms at positions 6 and 7, which increase electron-withdrawing effects and lipophilicity compared to monosubstituted analogs like 7-chloro-3-methyl-1,1-dioxide . This enhances membrane permeability but may reduce aqueous solubility. The absence of a sulfonamide group differentiates it from HCT and Buthiazide, which rely on this moiety for binding to renal transporters .

Pharmacological Implications: Evidence suggests that 6,7-disubstituted benzothiadiazines, particularly with halogens (Cl, F), exhibit ATP-sensitive potassium (Kₐᴛᴘ) channel-opening activity. For example, 6-chloro-7-fluoro-3-isopropylamino-1,1-dioxide (BPDZ 259) demonstrated potent inhibition of insulin secretion in pancreatic β-cells . The dichloro analog may share this mechanism but requires empirical validation. Methyl vs.

Synthetic Accessibility :

- Synthesis of 6,7-dichloro derivatives typically involves chlorination of precursor benzothiadiazines using reagents like SOCl₂ or PCl₅. Methyl groups are introduced via alkylation or Grignard reactions .

Biological Activity

Overview

2H-1,2,4-Benzothiadiazine, 6,7-dichloro-3-methyl-, 1,1-dioxide (commonly referred to as benzothiadiazine) is a heterocyclic compound notable for its diverse biological activities. This compound features a fused benzene and thiadiazine ring system with specific substitutions that contribute to its pharmacological properties. It has been investigated for various applications in medicine and agriculture due to its interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : 265.12 g/mol

- CAS Number : 364-96-5

- Boiling Point : Approximately 421.6 °C (predicted)

The presence of chlorine atoms at positions 6 and 7 and a methyl group at position 3 enhances the compound's reactivity and biological interactions.

Target Interaction

The primary mechanism of action involves the compound acting as a positive allosteric modulator of AMPA receptors, which are crucial for synaptic transmission in the central nervous system. This modulation enhances the flow of sodium (Na) and potassium (K) ions across neuronal membranes, facilitating neurotransmission.

Biochemical Pathways

Activation of AMPA receptors leads to increased synaptic efficacy, which has implications for cognitive functions and neuroprotection. Additionally, benzothiadiazines have shown potential in inhibiting mitochondrial respiratory complex II (CII), contributing to their anticancer properties by selectively inducing cytotoxicity in cancer cells while sparing normal cells .

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:

- Prostate Cancer : The compound exhibits significant inhibition of CII activity, leading to reduced viability in prostate cancer cells.

- Triple-Negative Breast Cancer (TNBC) : Benzothiadiazine derivatives have shown up to a tenfold selectivity in reducing cell viability compared to non-malignant cells .

Antifungal Activity

Benzothiadiazines demonstrate broad-spectrum antifungal activity against phytopathogenic fungi. This property is particularly valuable in agricultural applications where fungal infections pose significant threats to crop yield.

Pharmacological Applications

The compound has been explored for various therapeutic applications:

- Antihypertensive Effects : It functions as an antihypertensive agent by modulating vascular smooth muscle activity.

- Antidiabetic Activity : Research indicates potential benefits in managing blood glucose levels through mechanisms involving insulin production .

- Neuroprotection : The ability to protect neurons from neurotoxic insults suggests its utility in neurodegenerative disease models .

Case Studies and Research Findings

- Structure-Activity Relationship Studies :

- In Vivo Studies :

- Mechanistic Insights :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.